Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a fused heterocyclic compound featuring a pyrimido[4,5-d]pyrimidine core. This bicyclic system is substituted with two methyl groups at positions 6 and 8, two ketone groups at positions 5 and 7, and a phenyl group at position 2. A thioacetamido linker connects the core to an ethyl benzoate ester.
Properties
CAS No. |
896677-62-6 |
|---|---|
Molecular Formula |
C25H23N5O5S |
Molecular Weight |
505.55 |
IUPAC Name |
ethyl 2-[[2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N5O5S/c1-4-35-24(33)16-12-8-9-13-17(16)26-18(31)14-36-22-19-21(29(2)25(34)30(3)23(19)32)27-20(28-22)15-10-6-5-7-11-15/h5-13H,4,14H2,1-3H3,(H,26,31) |
InChI Key |
LPMKCWYANVFDBZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex compound belonging to the pyrimido[4,5-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 465.5 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N5O3S |
| Molecular Weight | 465.5 g/mol |
| Purity | ≥95% |
Anticancer Properties
Research indicates that compounds within the pyrimido[4,5-d]pyrimidine class exhibit significant anticancer activity. This compound has been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Dihydrofolate Reductase : This compound may act as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
- Induction of Apoptosis : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Antibacterial Effects : this compound has shown effectiveness against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Research indicates potential antifungal properties against common fungal strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Modulation of Immune Response : The compound may modulate immune responses by affecting macrophage activation and function .
Neuroprotective Properties
Recent studies suggest that pyrimido[4,5-d]pyrimidine derivatives may have neuroprotective effects:
- Protection Against Oxidative Stress : These compounds can scavenge free radicals and reduce oxidative stress in neuronal cells .
- Potential in Neurological Disorders : Their selective binding capabilities could aid in diagnosing and treating neurological disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar pyrimido[4,5-d]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner.
Case Study 2: Antibacterial Activity
In vitro tests on this compound showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications .
Biology
- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to interact effectively with various biological targets .
- Biochemical Assays : It is also used as a ligand in biochemical assays to study protein interactions and enzyme activities .
Medicine
- Therapeutic Properties : Research indicates potential therapeutic applications of this compound in treating various diseases. Notably, it has shown promise in anti-cancer and anti-microbial activities due to its ability to modulate biological pathways .
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to desired biological effects .
Industry
- Material Development : this compound is utilized in the development of new materials that exhibit enhanced stability and reactivity. This application is crucial for producing advanced materials in various industrial sectors .
Case Studies
- Case Study on Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways .
- Biochemical Assays for Enzyme Inhibition : In another research project, the compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways related to cancer progression. Results indicated a dose-dependent inhibition with potential therapeutic implications .
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Target Compound : Pyrimido[4,5-d]pyrimidine (fused pyrimidine rings with 5,7-dioxo and 6,8-dimethyl substituents) .
- Compound 2d () : Tetrahydroimidazo[1,2-a]pyridine (fused imidazole-pyridine system with ester and nitrophenyl groups) .
- Compound 1 () : Pyrimidine (single ring with thietan-3-yloxy and methyl substituents) .
- Compound 2 () : Pyrimido[2,1-c][1,2,4]triazine (fused pyrimidine-triazine system with phenyl and thiophene groups) .
Key Substituents
The target’s fused pyrimidine core and phenyl group may enhance rigidity and π-stacking compared to simpler pyrimidines (e.g., ).
Physicochemical Properties
The target’s methyl and phenyl groups may increase hydrophobicity compared to ’s polar nitrophenyl substituent. Its dioxo groups could enhance hydrogen bonding, similar to ’s triazine-dione system .
Spectral Characterization
- Target Compound : Expected ¹H NMR signals for phenyl (δ 7.2–7.6 ppm), methyl (δ 1.2–2.0 ppm), and amide protons (δ 8.0–10.0 ppm). HRMS would confirm molecular weight (~500–550 g/mol).
- Compound 2d () : ¹H NMR confirmed benzyl (δ 4.3 ppm) and nitrophenyl protons; HRMS matched calculated values .
- Compound 1 () : IR showed C=O (ester) and S–C (thioether) stretches; synthesis validated by spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
